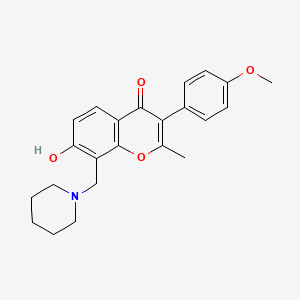
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of 3-phenylcoumarins. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
準備方法
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is usually conducted at room temperature or slightly elevated temperatures . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.
科学的研究の応用
作用機序
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. One of the key targets is the mitochondrial enzyme Sirtuin 3 (SIRT3). The compound binds to the MnSODK68AcK-SIRT3 complex, promoting the deacetylation and activation of MnSOD, which plays a crucial role in protecting mitochondria from oxidative damage .
類似化合物との比較
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
7-hydroxycoumarin: Known for its natural fragrance and anti-tumor activity.
3-phenylcoumarin: Exhibits diverse pharmacological activities and serves as a scaffold for drug design.
7-hydroxy-3-(4’-methoxyphenyl) coumarin: Similar in structure and function, with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitutions and the presence of the piperidinylmethyl group, which enhances its biological activity and potential therapeutic applications.
生物活性
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, a hydroxycoumarin derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the fields of cancer therapy, neuroprotection, and antimicrobial activity. This article compiles research findings, case studies, and a detailed analysis of the biological activity associated with this compound.
The molecular structure of this compound is characterized by several functional groups that contribute to its biological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
| InChI Key | DFMUKSQCEULYEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC=C(C=C4)OC |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.
- Antimicrobial Properties : Research indicates that it possesses antimicrobial effects against several bacterial strains, suggesting potential applications in treating infections.
- Cancer Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.
Antioxidant Activity
A study evaluating the antioxidant capacity of various hydroxycoumarin derivatives found that this compound demonstrated a strong ability to reduce oxidative stress markers in vitro.
Antimicrobial Activity
In vitro tests revealed that this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, showcasing its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cancer Inhibition
The compound was evaluated for its cytotoxic effects on various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.5 |
| MCF-7 | 12.8 |
| A549 | 20.0 |
Case Studies
- Neuroprotective Effects : A study published in Molecules highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The results suggested that it could be beneficial in treating neurodegenerative diseases.
- Combination Therapy : Research indicated that when used in combination with conventional chemotherapeutic agents, this compound enhanced the efficacy of treatment while reducing side effects, thus providing a promising avenue for cancer therapy.
特性
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-21(16-6-8-17(27-2)9-7-16)22(26)18-10-11-20(25)19(23(18)28-15)14-24-12-4-3-5-13-24/h6-11,25H,3-5,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDTUABZFUZSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













